molecular formula C10H9NS B1275743 2-(Thiophen-3-yl)aniline CAS No. 96919-49-2

2-(Thiophen-3-yl)aniline

Cat. No. B1275743
CAS RN: 96919-49-2
M. Wt: 175.25 g/mol
InChI Key: DMPDFHZOUOIWCO-UHFFFAOYSA-N
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Description

“2-(Thiophen-3-yl)aniline” is an organic compound that belongs to the aniline family. It is a thiophene-based analog that has been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . For instance, “4-(Thiophen-3-yl)aniline” can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .


Molecular Structure Analysis

The molecular formula of “2-(Thiophen-3-yl)aniline” is C10H9NS . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .


Chemical Reactions Analysis

The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

    Medicinal Chemistry

    • Thiophene-based analogs are a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug .
    • The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .
    • The outcomes obtained show that molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

    Industrial Chemistry and Material Science

    • Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • The outcomes obtained show that thiophene derivatives have a variety of properties and applications .

    Organic Synthesis

    • Substituted thiophenes are among the most important aromatic heterocyclic derivatives . They are used as intermediates in organic synthesis .
    • The methods of application or experimental procedures involve innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors .
    • The outcomes obtained show that these processes allow the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .

    Synthesis of Pd(I)–poly[4-(thiophen-3yl)-aniline] Composite Material

    • In material science, 4-(Thiophen-3-yl)aniline can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method .
    • The method involves the in situ polymerization of 4-(Thiophen-3-yl)aniline and the formation of a composite with Pd(I) .

    Fluorescent Probe for Fe3+ Ions

    • Thiophene derivatives can be used in the synthesis of fluorescent probes for Fe3+ ions .
    • The method involves the simple condensation of pyrenecarboxaldehyde and 2-aminoanthracene .
  • Synthesis of Core Nucleus of Thieno[3,2-b]thiophene
    • Thieno[3,2-b]thiophene, which is one of the four analogues of thienothiophene, is widely used as a building block of both small molecules and polymers for the design and synthesis of organic materials .
    • The method involves treating diboronic ester with 4-(2,5-dibromothieno[3,2-b]thiophen-3-yl)benzonitrile via Suzuki coupling reaction to afford a polymer suitable for use as an active layer in LEDs, emitting both green and red photoluminescence .

Future Directions

Thiophene-based analogs play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . They are also essential in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) . Therefore, the future directions of “2-(Thiophen-3-yl)aniline” could involve further exploration in these areas.

properties

IUPAC Name

2-thiophen-3-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPDFHZOUOIWCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399659
Record name 2-(thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiophen-3-yl)aniline

CAS RN

96919-49-2
Record name 2-(thiophen-3-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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